Strobilurin G

Beschreibung

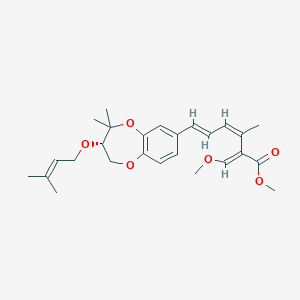

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2E,3Z,5E)-6-[(3S)-4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O6/c1-18(2)13-14-30-24-17-31-22-12-11-20(15-23(22)32-26(24,4)5)10-8-9-19(3)21(16-28-6)25(27)29-7/h8-13,15-16,24H,14,17H2,1-7H3/b10-8+,19-9-,21-16+/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBAOGDKJZIWTF-BDONDIIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1COC2=C(C=C(C=C2)C=CC=C(C)C(=COC)C(=O)OC)OC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCO[C@H]1COC2=C(C=C(C=C2)/C=C/C=C(/C)\C(=C/OC)\C(=O)OC)OC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129145-64-8, 132056-04-3 | |

| Record name | Strobilurin G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129145648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strobilurin G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132056043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STROBILURIN G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49G3784VEO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Natural Production of Strobilurin G

Fungal Origin and Production Organisms

Strobilurins are produced by various fungi, primarily within the Basidiomycota phylum. nih.govnih.gov Strobilurin G, specifically, has been isolated from the ascomycete fungus Bolinea lutea. nih.govscilit.com

Bolinea lutea as a Source Organism

Bolinea lutea is a notable producer of a range of strobilurins, including strobilurins F, G, and H. nih.gov The production of these metabolites is a key characteristic of this fungus. tandfonline.com While most strobilurin-producing fungi are basidiomycetes, Bolinea lutea is a rare example of an ascomycete that synthesizes these compounds. tandfonline.com Time course studies of the metabolites produced by Bolinea lutea suggest a likely biosynthetic progression from the simpler strobilurin A to the more complex this compound, which features a dioxepin terpenoid-derived substituent. rsc.orgresearchgate.netnih.gov

Relationship to Metabolites from Strobilurus and Oudemansiella Species

The first strobilurins, A and B, were isolated from the fungus Strobilurus tenacellus. wikipedia.orgplantsciencejournal.com Subsequently, related compounds were discovered in other fungal genera, including Oudemansiella, which produces oudemansins, compounds structurally and functionally related to strobilurins. researchgate.netmdpi.com These discoveries highlighted a common biosynthetic theme among these wood-rotting fungi. apsnet.org While this compound itself is primarily associated with Bolinea lutea, its core structure shares a common biosynthetic origin with the strobilurins found in Strobilurus and the oudemansins from Oudemansiella. nih.govdntb.gov.ua The key difference in this compound lies in the complex substituent on its aromatic ring. rsc.orgnih.gov

Precursor Compounds and Early Pathway Intermediates

The biosynthesis of strobilurins is a complex process involving a polyketide synthase (PKS) pathway. nih.govresearchgate.net Isotopic labeling studies have been instrumental in elucidating the key precursors and intermediates. researchgate.netnih.gov

Benzoate (B1203000) Starter Unit and Phenylalanine-Cinnamate Derivation

The biosynthesis of the strobilurin backbone begins with an uncommon starter unit for a polyketide synthase: benzoate. researchgate.netrsc.org Isotopic labeling experiments have confirmed that this benzoate unit is derived from the amino acid L-phenylalanine. nih.govacademicjournals.org The proposed pathway involves the conversion of phenylalanine to cinnamic acid, which is then degraded to form benzoate. nih.govrsc.orgacademicjournals.org This benzoate starter unit, in the form of benzoyl-CoA, then primes the polyketide synthase for chain elongation. nih.govuniprot.org

Linear Tetraketide Assembly

Following the priming with the benzoate starter unit, the polyketide synthase catalyzes three successive chain elongations. researchgate.netnih.gov This process involves the condensation of three malonyl-CoA extender units. nih.gov The result is a linear tetraketide, which is a key intermediate bound to the PKS enzyme. researchgate.netnih.gov

Prestrobilurin A as a Key Enzyme-Free Intermediate

After the assembly of the linear tetraketide, a crucial enzyme-free intermediate called prestrobilurin A is formed. nih.govrsc.org This intermediate is the first stable molecule to be released from the polyketide synthase complex. rsc.orgresearchgate.netnih.gov Prestrobilurin A serves as the substrate for subsequent enzymatic modifications that lead to the formation of the characteristic β-methoxyacrylate toxophore found in strobilurins. nih.govrsc.org The formation of this compound from this point involves further modifications to the aromatic ring, leading to its complex structure. rsc.orgnih.gov

| Fungus | Strobilurins Produced |

| Bolinea lutea | Strobilurin F, this compound, Strobilurin H |

| Strobilurus tenacellus | Strobilurin A, Strobilurin B |

| Oudemansiella mucida | Strobilurin A (Mucidin) |

| Cyphellopsis anomala | Strobilurin D |

| Mycena sanguinolenta | Hydroxystrobilurin D |

| Crepidotus fulvotomentosus | Strobilurin E |

| Precursor/Intermediate | Role in Biosynthesis |

| L-Phenylalanine | Initial precursor, converted to cinnamate |

| Cinnamic Acid | Intermediate, degraded to benzoate |

| Benzoate | Starter unit for polyketide synthase |

| Malonyl-CoA | Extender units for chain elongation |

| Linear Tetraketide | PKS-bound intermediate |

| Prestrobilurin A | First enzyme-free intermediate |

Enzymatic Transformations and Rearrangement Mechanisms

The formation of this compound is a testament to the precision of enzymatic catalysis. Several key enzymes orchestrate a cascade of reactions to build the molecule's characteristic structure.

Role of Epoxide Intermediates in β-Methoxyacrylate Moiety Formation

A crucial step in the biosynthesis of all strobilurins, including this compound, is the formation of the β-methoxyacrylate toxophore, the chemical group largely responsible for their antifungal activity. rsc.orgnih.govnih.govnih.gov Evidence strongly suggests the involvement of an epoxide intermediate in a key rearrangement to form this moiety. rsc.orgnih.govresearchgate.netrsc.org The proposed mechanism involves the epoxidation of the 2,3-olefin of a precursor molecule, prestrobilurin A. uniprot.org This is followed by a Meinwald rearrangement, which leads to the formation of an aldehyde intermediate. uniprot.org This rearrangement is a critical transformation that sets the stage for the final steps in the creation of the β-methoxyacrylate structure. rsc.orgrsc.orgrsc.org The isolation of pseudostrobilurin B, a biphenyl (B1667301) metabolite, provides tangible evidence for the existence of a common epoxide intermediate in this key rearrangement process. rsc.orgnih.govresearchgate.netrsc.org

FAD-Dependent Oxygenase (Str9) Catalysis of Oxidative Rearrangement

At the heart of the β-methoxyacrylate formation is a flavin-dependent monooxygenase (FMO) known as Str9. nih.govnih.govrsc.orgrsc.orgresearchgate.net This enzyme is responsible for catalyzing the pivotal oxidative rearrangement of prestrobilurin A. nih.govnih.govresearchgate.net The Str9 enzyme facilitates the epoxidation of the double bond in the prestrobilurin A molecule, initiating the rearrangement cascade that ultimately yields the characteristic toxophore. uniprot.orgrsc.orgnih.gov The reconstruction of the strobilurin biosynthetic gene cluster in a heterologous host, Aspergillus oryzae, has confirmed that the addition of the str9 gene is essential for this key oxidative rearrangement to occur. nih.govnih.govresearchgate.net

Methyltransferase Activity in Terminal Synthesis

The final touches in the biosynthesis of strobilurins are put in place by methyltransferase enzymes. nih.govnih.govresearchgate.net Following the Str9-catalyzed rearrangement and subsequent enolization, two separate O-methylation steps are required to complete the synthesis of the β-methoxyacrylate moiety. nih.govrsc.orgrsc.orgresearchgate.net These reactions are mediated by S-adenosyl methionine (SAM)-dependent methyltransferases, which add methyl groups to specific hydroxyl groups on the intermediate molecule. nih.gov In the biosynthesis of Strobilurin A, two such methyltransferases, Str2 and Str3, have been identified. uniprot.orgrsc.orgnih.gov Str2 is believed to catalyze the first methylation, while Str3 carries out the second, finalizing the formation of the active toxophore. nih.govuni-hannover.de While the specific methyltransferases for the final steps of this compound synthesis are part of the broader strobilurin biosynthetic machinery, their precise identity and mechanism of action in forming the complex terpenoid-derived substituent are still under investigation.

Relationship of this compound Biosynthesis to Other Strobilurin Analogues

The biosynthesis of this compound is not an isolated pathway but is intricately linked to the production of other strobilurin compounds, revealing a fascinating story of metabolic evolution and divergence.

Comparative Biosynthetic Pathway from Strobilurin A to this compound

Time course studies of strobilurin production in fungi suggest a likely biosynthetic pathway that proceeds from the simpler Strobilurin A to the more complex this compound. rsc.orgnih.govresearchgate.netnih.gov Strobilurin A, with its unsubstituted benzoate ring, is considered a precursor to other analogues. rsc.orgnih.gov The pathway to this compound involves further modifications to the Strobilurin A scaffold, specifically the addition of a complex dioxepin terpenoid-derived substituent. rsc.orgnih.govresearchgate.netnih.gov This suggests a sequential elaboration of the basic strobilurin structure, where enzymes progressively add complexity to create a diverse family of related compounds. The observation of strobilurin I as a likely intermediate to this compound further supports this stepwise biosynthetic relationship. nih.gov

Co-metabolites (e.g., Bolineol) and Biosynthetic Divergence

The strobilurin biosynthetic pathway also exhibits points of divergence, leading to the production of related but structurally distinct compounds. A prime example of this is the co-metabolite Bolineol. nih.govnih.govnih.govresearchgate.net Bolineol shares a similar carbon skeleton with Strobilurin A but differs in its oxidation level. nih.gov It is formally a reduced congener of the strobilurins. researchgate.net The formation of Bolineol and other related metabolites like strobilurins Y and Z likely involves the intermediacy of epoxides, similar to the main strobilurin pathway. rsc.orgnih.govresearchgate.net The production of Bolineol represents a shunt in the main biosynthetic pathway, where an intermediate can be diverted to an alternative product through the action of different enzymes, such as reductases. uniprot.orgrsc.orgnih.gov This metabolic divergence highlights the versatility of the enzymatic machinery involved in strobilurin biosynthesis, allowing for the creation of a range of bioactive molecules from a common set of precursors.

Molecular Mechanism of Action of Strobilurin G

Inhibition of Mitochondrial Respiration in Fungal Pathogens

The primary mode of action for Strobilurin G and other strobilurin fungicides is the potent inhibition of mitochondrial respiration in fungal pathogens. ontosight.aidoi.org This disruption of the cell's energy production pathway is the cornerstone of its fungicidal efficacy.

Specificity for the Cytochrome bc1 Complex (Complex III)

This compound exhibits a high degree of specificity for the cytochrome bc1 complex, also known as Complex III, a critical component of the mitochondrial electron transport chain. ontosight.aidoi.orgseedquest.com This complex is a multi-subunit enzyme responsible for transferring electrons from ubiquinol (B23937) to cytochrome c. unimi.it The fungicidal action of strobilurins is attributed to their ability to inhibit this complex, which is present in all eukaryotic organisms. doi.org

Binding at the Quinol Oxidation (Qo) Site of Cytochrome b

The inhibitory effect of this compound is achieved through its binding to a specific site within the cytochrome bc1 complex. doi.orgresearchgate.net This binding site is the quinol oxidation (Qo) site located on cytochrome b, a key subunit of the complex. researchgate.netagroconsultasonline.comapsnet.org The Qo site is where the substrate ubiquinol normally binds to be oxidized. By occupying this site, strobilurins, including this compound, effectively block the normal enzymatic activity. apsnet.orgapsnet.org

Disruption of Electron Transfer Between Cytochrome b and Cytochrome c1

By binding to the Qo site, this compound physically obstructs the transfer of electrons from cytochrome b to cytochrome c1. doi.orgagroconsultasonline.com This blockage halts the flow of electrons through the respiratory chain, a process essential for generating the proton gradient that drives ATP synthesis. agroconsultasonline.comresearchgate.net The inhibition of electron transfer at this specific point is a hallmark of the strobilurin class of fungicides. nih.gov

Consequential Inhibition of Adenosine (B11128) Triphosphate (ATP) Synthesis

The ultimate consequence of the electron transport blockade is the severe inhibition of adenosine triphosphate (ATP) synthesis. researchgate.netagroconsultasonline.comresearchgate.net ATP is the primary energy currency of the cell, and its production is directly linked to the flow of electrons through the respiratory chain. ontosight.airesearchgate.net By disrupting this flow, this compound effectively starves the fungal cell of the energy required for vital processes such as spore germination and mycelial growth, ultimately leading to cell death. doi.orgresearchgate.net

Structural Determinants of Biological Activity

The potent biological activity of this compound is intrinsically linked to its specific molecular structure. Certain structural features are indispensable for its ability to bind to its target and exert its inhibitory effects.

Influence of Geometric Isomers and Substituents on Molecular Interactions

The efficacy of strobilurin fungicides is profoundly influenced by their three-dimensional structure, including the specific arrangement of geometric isomers and the nature of chemical substituents. These structural features are critical for the precise molecular interaction with the Qo binding site on cytochrome b.

Geometric Isomers: The stereochemistry of the molecule plays a crucial role in its fungicidal activity. The β-methoxyacrylate core, a key pharmacophore of strobilurins, must adopt a specific conformation to fit optimally into the binding pocket of the target enzyme. nih.govdavidmoore.org.uk

E/Z Isomerism: this compound is known to exist as a mixture of (E)- and (Z)- geometric isomers. ontosight.ai Research on analogous compounds demonstrates the importance of this isomerism. For instance, in the fungicide trifloxystrobin (B1683241), the (E,E) isomer exhibits the highest biological activity. researchgate.net

Conformational Twist: A characteristic feature of active strobilurins is a specific twisted conformation between the β-methoxyacrylate pharmacophore and the molecule's side chain. davidmoore.org.uk Compounds that are more linear and lack this essential twist show a significant loss of fungicidal activity. davidmoore.org.uk Studies of cyrmenins, which also contain a β-methoxyacrylate unit, indicate that the planarity of this unit and the trans position of the methoxy (B1213986) group relative to the ester group (corresponding to the Z-isomer of the dehydroamino acid residue) are vital for antifungal action. mdpi.com

Substituents: The various chemical groups attached to the core structure of this compound are not arbitrary; they are designed to enhance stability, potency, and binding affinity. The chemical name of this compound, methyl (s-(e,z,e))-6-(3-((3,3-dimethyloxiranyl)methoxy)-4-((3-methyl-2-butenyl)oxy)phenyl)-2-(methoxymethylene)-3-methyl-3,5-hexadienoate, details these complex substituents. ontosight.ai Studies on other novel strobilurin derivatives have provided insights into how such modifications affect molecular interactions.

A summary of observed substituent effects from related research is presented below:

Table 1: Influence of Structural Modifications on Strobilurin Activity| Structural Modification | Observed Effect on Activity | Rationale/Example | Source |

|---|---|---|---|

| Substituent Position on Aromatic Rings | Significant impact on activity against both sensitive and resistant strains. | A methyl group in the para position of a benzamide (B126) ring in a hybrid fungicide enhanced activity against resistant strains compared to other positions. | mdpi.com |

| Nature of Aromatic Ring | Can maintain or enhance activity. | Replacing a benzamide ring with a pyrazole (B372694) carboxamide in a hybrid molecule maintained good activity against wild-type strains and some activity against resistant strains. | mdpi.com |

| Length of Linker/Spacer | Can be detrimental to activity. | Increasing the spacer length between two pharmacophore moieties in dual-action fungicides led to low activity. | mdpi.com |

| Substitution on Pyridine (B92270) Ring | Can be detrimental to activity. | Substitution at the 2-position of a pyridine ring in certain novel derivatives was not conducive to fungicidal activity. | nih.gov |

| Addition of Halogens | Can reduce activity. | The introduction of a chlorine atom on the benzene (B151609) ring of specific derivatives was unfavorable for fungicidal activity. | nih.gov |

Comparative Analysis with Other QoI Fungicides

The QoI fungicide class includes several commercially significant compounds, such as Azoxystrobin (B1666510), Pyraclostrobin (B128455), Kresoxim-methyl (B120586), and Trifloxystrobin. msu.edu Comparing this compound to these analogues reveals differences in efficacy, systemicity, and their effectiveness against resistant fungal populations.

Efficacy and Spectrum of Activity: While all QoIs share the same mode of action, their performance against specific pathogens can vary.

Field studies on Cercospora leaf spot in sugar beet demonstrated that trifloxystrobin was the most effective, followed by pyraclostrobin. apsnet.orgresearchgate.net Azoxystrobin showed modest to poor efficacy in the same trials, while kresoxim-methyl was largely ineffective. apsnet.orgresearchgate.net

Against apple scab, fungicide mixtures containing pyraclostrobin or trifloxystrobin have shown high efficacy. psu.edu

Azoxystrobin is noted for its broad-spectrum control and long residual activity, making it suitable for preventative applications. allpesticides.com Pyraclostrobin is also highly effective and is recognized for providing additional plant health benefits beyond disease control. allpesticides.comhorizonepublishing.com

Systemic Properties: The movement of the fungicide within the plant is another key differentiator.

Azoxystrobin is considered a true systemic fungicide, capable of moving through the plant's xylem tissue. allpesticides.com

Pyraclostrobin is described as having translaminar (moving from one leaf surface to the other) and locally systemic movement but is not fully systemic like azoxystrobin. allpesticides.com

Trifloxystrobin and Kresoxim-methyl are known for their strong affinity for the waxy cuticle of the leaf, from where they can be redistributed, including through translaminar movement. apsnet.org

Resistance Profiles: The site-specific nature of QoI fungicides makes them prone to the development of resistance in fungal populations. apsnet.orgapsnet.org The primary mechanism of resistance is a target-site mutation in the mitochondrial cytochrome b gene. apsnet.orgacs.org

G143A Mutation: The most common and significant mutation is a substitution of glycine (B1666218) (G) with alanine (B10760859) (A) at amino acid position 143. mdpi.comapsnet.org This G143A mutation confers a high level of resistance to most QoI fungicides by causing a steric hindrance that prevents the fungicide from binding effectively to the Qo site. sci-hub.segoogle.com Positive cross-resistance is common, meaning a fungus resistant to one QoI is often resistant to others. researchgate.net

F129L Mutation: A substitution of phenylalanine (F) with leucine (B10760876) (L) at position 129 is another mutation that confers resistance, though its impact can vary. apsnet.orgnih.gov

Overcoming Resistance: The development of novel fungicides aims to overcome these resistance mechanisms. For example, research into new strobilurin-based compounds has identified molecules that can maintain some activity against G143A-mutant strains, suggesting it is possible to design QoIs that can circumvent this common resistance mechanism. mdpi.comresearchgate.net

Table 2: Comparative Overview of Selected QoI Fungicides

| Fungicide | Key Characteristics | Primary Resistance Mutation | Source |

|---|---|---|---|

| Azoxystrobin | Broad-spectrum, true systemic (xylem-mobile), long residual activity. Phytotoxic to certain apple varieties. | G143A | apsnet.orgallpesticides.com |

| Pyraclostrobin | Broad-spectrum, locally systemic, translaminar movement. Offers plant health benefits. | G143A | allpesticides.comnih.gov |

| Trifloxystrobin | Strong affinity for waxy cuticle, translaminar movement. Highly effective against certain diseases like Cercospora leaf spot. Phytotoxic to Concord grapes. | G143A | apsnet.orgapsnet.org |

| Kresoxim-methyl | Primarily protective with translaminar movement. Phytotoxic to certain sweet cherry varieties. | G143A | apsnet.orgapsnet.org |

Mechanisms of Fungal Resistance to Strobilurin G

Target-Site Resistance via Cytochrome b Gene Mutations

The most prevalent and significant mechanism of resistance to Strobilurin G is the modification of its target site, the cytochrome b protein, which is a critical component of the mitochondrial respiratory chain's Complex III. biorxiv.org Specific point mutations in the mitochondrial gene encoding this protein (CYTB) can drastically reduce the binding affinity of the fungicide, rendering it ineffective. apsnet.org

The most frequently reported mutation conferring a high level of resistance to strobilurin fungicides is a single point mutation at codon 143 of the CYTB gene. lsu.eduresearchgate.net This mutation involves a transition from guanine (B1146940) to cytosine (GGT to GCT), which results in the substitution of the amino acid glycine (B1666218) (G) with alanine (B10760859) (A). apsnet.orgsemanticscholar.org This G143A substitution has been identified in numerous plant-pathogenic fungi since it was first reported in field isolates of Blumeria graminis f. sp. tritici. lsu.eduresearchgate.net

The G143A mutation confers a strong, qualitative resistance, often requiring over 100 times the normal fungicide concentration to achieve equivalent control in laboratory settings. lsu.edu This high level of resistance leads to complete loss of disease control in the field. researchgate.netresearchgate.net The presence of the G143A allele is strongly correlated with resistance, making it a key molecular marker for monitoring strobilurin efficacy in fungal populations. apsnet.orgscirp.org

A second, less common mutation in the cytochrome b gene that confers resistance occurs at amino acid position 129. lsu.edu This mutation involves a transversion from cytosine to adenine, leading to the replacement of phenylalanine (F) with leucine (B10760876) (L). apsnet.org The F129L mutation typically results in a weaker, partial, or moderate level of resistance compared to the G143A substitution. lsu.eduresearchgate.net Fungi with the F129L mutation may require less than 50 times the fungicide concentration for control and can exhibit differential sensitivity to various fungicides within the strobilurin class. lsu.edundsu.edu While less dramatic than the G143A mutation, the F129L substitution has been identified in several fungal pathogens, including Pyricularia grisea and Alternaria solani, and can still lead to a significant reduction in field performance of QoI fungicides. apsnet.orgndsu.edu

Strobilurin fungicides function by binding to the quinol oxidation (Qo) pocket of the cytochrome b protein, which blocks electron transport and inhibits mitochondrial respiration, ultimately depriving the fungal cell of ATP. lsu.edu The G143A and F129L mutations alter the amino acid sequence and, consequently, the three-dimensional structure of this binding pocket. apsnet.org

The substitution of the small and flexible glycine residue with the bulkier alanine residue at position 143 is believed to sterically hinder the strobilurin molecule from docking effectively into the Qo site. Similarly, the F129L substitution, though a more conservative change in amino acid size, modifies the local protein environment in a way that reduces the binding affinity of the fungicide. This diminished binding prevents the inhibitor from blocking the electron transport chain, allowing the fungus to maintain normal respiration and energy production even in the presence of the fungicide. apsnet.orgnih.gov

Table 1: Comparison of Key Cytochrome b Resistance Mutations

| Mutation | Amino Acid Change | Nucleotide Change | Resistance Level | Reported in Species (Examples) |

|---|---|---|---|---|

| G143A | Glycine → Alanine | Guanine → Cytosine | High / Complete lsu.eduresearchgate.net | Blumeria graminis, Pyricularia grisea, Venturia inaequalis apsnet.orgresearchgate.net |

| F129L | Phenylalanine → Leucine | Cytosine → Adenine | Moderate / Partial lsu.eduresearchgate.net | Pyricularia grisea, Alternaria solani, Pyrenophora tritici-repentis apsnet.orgresearchgate.net |

Interestingly, the G143A mutation has not been observed in some fungal species, such as cereal rusts (Puccinia spp.) and Pyrenophora teres, despite extensive use of strobilurin fungicides. nih.govfrac.info Research has revealed that in these specific fungi, the codon for glycine at position 143 is located at the boundary of an exon and an intron. nih.govfrac.info

A mutation from GGT to GCT at this critical position disrupts the signal sequence required for the proper splicing and removal of the intron from the pre-mRNA molecule. frac.info This failure in mRNA processing results in the production of a non-functional, truncated cytochrome b protein. A non-functional respiratory chain is lethal to the organism, meaning any individuals carrying this mutation will not survive. nih.govfrac.info Consequently, resistance based on the G143A mutation is not likely to evolve in fungal species that possess this specific gene structure. frac.info

Table 2: Fungal Species with Predicted G143A Non-Viability due to Intron Presence

| Fungal Species |

|---|

| Puccinia spp. (Rusts) frac.info |

| Pyrenophora teres frac.info |

| Alternaria solani frac.info |

| Rhynchosporium secalis nih.gov |

| Monilinia laxa frac.info |

Alternative Respiratory Pathways and Oxidative Stress Response

Beyond target-site modification, fungi can tolerate strobilurins by activating an alternative metabolic pathway that bypasses the inhibited step in the primary respiratory chain.

Many fungi possess an enzyme called alternative oxidase (AOX). researchgate.net This enzyme provides an alternative route for electrons from ubiquinol (B23937) to oxygen, bypassing Complex III (the cytochrome bc1 complex) and Complex IV of the standard electron transport chain. lsu.eduresearchgate.net Since this compound specifically inhibits Complex III, the AOX pathway is insensitive to its action. researchgate.net

When the primary respiratory pathway is blocked by a strobilurin fungicide, the synthesis of AOX can be induced in many fungal species, allowing respiration to continue. researchgate.net While this alternative pathway is less efficient in terms of ATP production, it can generate enough energy to sustain fungal growth and survival. lsu.edunih.gov This mechanism confers tolerance rather than the absolute resistance seen with target-site mutations. However, the activation of AOX can be sufficient to reduce the effectiveness of fungicides in the field and may allow the fungus to survive long enough for more permanent resistance mechanisms, like the G143A mutation, to arise. researchgate.netnih.gov The role of AOX in tolerance can be demonstrated in vitro by using inhibitors of AOX, such as salicylhydroxamic acid (SHAM), which have been shown to increase fungal sensitivity to strobilurins. lsu.edunih.gov

Metabolic Remodeling and Compensatory Pathways (e.g., Glyoxylate (B1226380) Cycle, Gluconeogenesis)

When faced with the ATP production deficit caused by strobilurin action, some fungi can remodel their metabolic pathways to compensate. This represents a significant mechanism of tolerance and resistance. Research on pathogens like Moniliophthora perniciosa has shown that exposure to strobilurins such as azoxystrobin (B1666510) triggers a significant upregulation of genes involved in alternative energy-producing pathways. biorxiv.orgbiorxiv.org

Specifically, the glyoxylate cycle and gluconeogenesis are activated. biorxiv.org The glyoxylate cycle enables the fungus to utilize non-carbohydrate sources, like fatty acids, by converting acetyl-CoA into succinate (B1194679). mdpi.comfrontiersin.org This succinate can then enter the tricarboxylic acid (TCA) cycle to generate energy or be used in gluconeogenesis to synthesize glucose. biorxiv.orgmdpi.com Key enzymes of the glyoxylate cycle, isocitrate lyase and malate (B86768) synthase, are notably induced upon fungicide exposure. biorxiv.org

Simultaneously, gluconeogenesis is activated to produce glucose from non-carbohydrate precursors. biorxiv.org Genes encoding enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and fructose-1,6-bisphosphatase show increased expression. biorxiv.org This metabolic reprogramming allows the fungus to bypass the blocked mitochondrial respiration for energy and essential carbon skeletons, thus mitigating the toxic effects of the fungicide. biorxiv.orgnih.gov

| Metabolic Pathway | Key Enzymes Upregulated | Function in Resistance | Fungal Example |

| Glyoxylate Cycle | Isocitrate Lyase, Malate Synthase | Bypasses blocked respiration by utilizing fatty acids for energy and glucose synthesis. biorxiv.orgfrontiersin.org | Moniliophthora perniciosa biorxiv.org |

| Gluconeogenesis | PEPCK, Fructose-1,6-bisphosphatase | Synthesizes glucose from non-carbohydrate precursors to fuel cellular processes. biorxiv.org | Moniliophthora perniciosa biorxiv.org |

| Fatty Acid Catabolism | Various | Provides acetyl-CoA as a substrate for the glyoxylate cycle. biorxiv.org | Moniliophthora perniciosa biorxiv.org |

Dynamics of Resistance Evolution in Fungal Populations in Agricultural Environments

The evolution of fungicide resistance in agricultural settings is a dynamic process driven by strong selection pressure. nih.govannualreviews.org The widespread and repeated application of site-specific fungicides like strobilurins creates an environment where resistant individuals have a significant survival advantage. nih.govscielo.br

Initially, a fungal population consists mostly of susceptible individuals, with a very small number of naturally occurring resistant mutants. pggwrightson.co.nz When a strobilurin fungicide is applied, the susceptible fungi are killed, while the resistant ones survive and reproduce. scielo.br With each subsequent application, the frequency of resistant individuals in the population increases. pggwrightson.co.nzrothamsted.ac.uk This shift can happen rapidly, sometimes within a single growing season. rothamsted.ac.uk

The reproductive biology of the fungus plays a crucial role in the spread of resistance. Pathogens capable of sexual reproduction can recombine resistance genes, potentially leading to novel combinations and faster adaptation. rothamsted.ac.uk However, even in asexually reproducing fungi, the high selection pressure ensures the rapid multiplication of resistant clones. The durability of a fungicide is therefore directly threatened by its extensive use, which accelerates the evolutionary rescue of pathogen populations that would otherwise be controlled. annualreviews.orgrothamsted.ac.uk Molecular tools, such as quantitative PCR, are now used to monitor the frequency of specific resistance alleles (like G143A) in pathogen populations, providing a warning system for resistance development. researchgate.net

Strategies for Resistance Management in Agricultural Systems

To preserve the effectiveness of strobilurin fungicides and slow the evolution of resistance, a multi-faceted approach to resistance management is essential. These strategies aim to reduce the selection pressure on fungal populations. udel.edupggwrightson.co.nz

Key strategies recommended by bodies like the Fungicide Resistance Action Committee (FRAC) include:

Alternation of Fungicides: The most critical strategy is to rotate strobilurins (FRAC Group 11) with fungicides from different FRAC groups that have different modes of action. udel.edupggwrightson.co.nz This prevents the fungus from being continuously exposed to the same selection pressure.

Tank-Mixing: Applying strobilurins in a tank mix with a multi-site fungicide (e.g., chlorothalonil, mancozeb (B1675947) from FRAC groups M5 and M3, respectively) is highly recommended. udel.eduapsnet.org Multi-site fungicides act on several metabolic pathways in the fungus, making it extremely difficult for resistance to develop to them. They, in turn, provide control of any strobilurin-resistant individuals in the population. apsnet.org

Using Recommended Rates: Using fungicides at the full labeled rate is crucial. While it may seem counterintuitive, lower rates can select for individuals with quantitative resistance, gradually shifting the population towards reduced sensitivity. apsnet.org

Integrated Pest Management (IPM): Fungicide applications should be part of a broader IPM program that includes non-chemical control methods. pggwrightson.co.nz These can include crop rotation, use of resistant crop varieties, sanitation to reduce pathogen inoculum, and timing applications based on disease forecasting models. pggwrightson.co.nz

By implementing these strategies, the development and spread of resistance can be delayed, extending the useful lifespan of valuable fungicides like strobilurins. researchgate.netpggwrightson.co.nz

Analytical Methodologies for Strobilurin G Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental for the separation, detection, and quantification of strobilurin fungicides from various matrices. These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation. The choice of technique often depends on the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity and selectivity. For the strobilurin class of compounds, both gas and liquid chromatography, frequently coupled with mass spectrometry, are the predominant analytical approaches.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (MS), particularly in tandem configuration (MS/MS), it provides a highly selective and sensitive method for the determination of trace-level contaminants like strobilurin fungicides in complex samples such as food and environmental matrices. researchgate.netrsc.org

The general workflow involves an initial sample preparation step to extract the analytes and remove interfering matrix components. A widely used extraction technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. rsc.org This procedure typically involves an extraction with a solvent mixture, such as ethyl acetate (B1210297) and cyclohexane (B81311), followed by a cleanup step using a combination of primary secondary amine (PSA) and graphitized carbon black (GCB) sorbents. rsc.org

Following extraction, the sample is injected into the GC system, where it is vaporized and separated on a capillary column. The choice of column is critical for achieving good resolution between different strobilurins. Fused silica (B1680970) capillary columns with a non-polar or semi-polar stationary phase, such as those with a 5% phenyl-methylpolysiloxane composition, are commonly employed. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. The use of tandem mass spectrometry (GC-MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, which minimizes matrix interference and allows for accurate quantification at very low levels. rsc.org

Validation studies for GC-based methods on various strobilurins demonstrate excellent performance, as highlighted in the table below.

Table 1: Performance of GC-MS/MS for Strobilurin Fungicide Analysis

| Analyte | Matrix | LOQ (µg/kg) | LOD (µg/kg) | Average Recovery (%) | RSD (%) |

| Picoxystrobin | Fruits, Vegetables, Soil | < 0.019 | < 0.006 | 87 - 112 | 0.7 - 12.2 |

| Kresoxim-methyl (B120586) | Fruits, Vegetables, Soil | < 0.019 | < 0.006 | 87 - 112 | 0.7 - 12.2 |

| Trifloxystrobin (B1683241) | Fruits, Vegetables, Soil | < 0.019 | < 0.006 | 87 - 112 | 0.7 - 12.2 |

Data sourced from a validation study on three representative strobilurin fungicides. rsc.org

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is arguably the most common and versatile technique for the analysis of strobilurin fungicides. kums.ac.ir Many strobilurins are well-suited for LC analysis due to their polarity and molecular weight. When coupled with tandem mass spectrometry (LC-MS/MS), this method offers superior sensitivity and specificity, making it the gold standard for residue analysis in diverse matrices, including food and Chinese herbs. researchgate.netnih.govnih.gov

Sample preparation for LC-MS/MS often involves extraction with an organic solvent like acetonitrile (B52724) or ethyl acetate, followed by a cleanup step using solid-phase extraction (SPE) with cartridges such as aminopropyl-silica (NH2) to remove matrix co-extractives. researchgate.netnih.gov

The separation is typically performed using a reversed-phase C18 column with gradient elution. researchgate.netnih.gov The mobile phase commonly consists of a mixture of an aqueous component (often containing additives like formic acid or ammonium (B1175870) acetate to improve ionization) and an organic solvent such as acetonitrile or methanol (B129727). nih.govijsr.in Detection is achieved using an electrospray ionization (ESI) source, usually in the positive ion mode, coupled with a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.govnih.gov MRM allows for the highly selective detection and quantification of target analytes by monitoring specific ion transitions, even in the presence of complex matrix backgrounds. nih.gov

Table 2: Performance of LC-MS/MS for Strobilurin Fungicide Analysis in Chinese Herbs

| Analyte | LOQ (µg/kg) | Recovery Range (%) | RSD Range (%) |

| Azoxystrobin (B1666510) | 4 | 60.4 - 110 | 1.2 - 17 |

| Kresoxim-methyl | 10 | 60.4 - 110 | 1.2 - 17 |

| Picoxystrobin | 2 | 60.4 - 110 | 1.2 - 17 |

| Pyraclostrobin (B128455) | 4 | 60.4 - 110 | 1.2 - 17 |

| Trifloxystrobin | 2 | 60.4 - 110 | 1.2 - 17 |

| Dimoxystrobin | 2 | 60.4 - 110 | 1.2 - 17 |

| Z-metominostrobin | 10 | 60.4 - 110 | 1.2 - 17 |

Data sourced from a multi-residue method validation for seven strobilurin fungicides. nih.gov

Capillary Electrophoresis (CE) and Micellar Electrokinetic Capillary Chromatography (MEKC) with Sweeping

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. oup.com While conventional CE is suited for charged molecules, its applicability can be extended to neutral compounds, such as many strobilurin fungicides, through a technique called Micellar Electrokinetic Capillary Chromatography (MEKC). oup.com MEKC combines the principles of chromatography and electrophoresis. oup.com

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation is achieved based on these differential partitioning coefficients. oup.com

A significant challenge with CE for trace analysis is its inherently low sensitivity due to the small injection volumes. To overcome this, an online preconcentration technique known as "sweeping" can be employed. Sweeping involves injecting a large volume of the sample prepared in a low-conductivity matrix. The analytes are then "swept" and focused into narrow bands by the micelles, resulting in a substantial increase in concentration and detection sensitivity, often by several orders of magnitude. oup.com

Table 3: Performance of MEKC with Sweeping for Strobilurin Fungicide Analysis

| Analyte | Enrichment Factor | LOD (mg/kg) | Recovery Range (%) |

| Azoxystrobin | 861 | 0.002 | 85.1 - 98.5 |

| Kresoxim-methyl | 550 | 0.001 | 87.5 - 97.0 |

| Pyraclostrobin | 403 | 0.002 | 89.1 - 99.1 |

Data sourced from a study on the determination of strobilurins in fruits and vegetables. oup.com

Advanced Spectrometric Approaches

Advanced spectrometric techniques, particularly high-resolution mass spectrometry, provide enhanced capabilities for the identification and confirmation of chemical compounds. These methods are invaluable for both targeted quantification and non-targeted screening of strobilurins.

Time-of-Flight Mass Spectrometry (TOF MS)

Time-of-Flight Mass Spectrometry (TOF MS) is a type of high-resolution mass spectrometry (HRMS) that measures the mass-to-charge ratio of an ion by determining the time it takes to travel a known distance in a field-free region. A key advantage of TOF MS is its high mass accuracy and resolution, which allows for the determination of the elemental composition of an ion. This capability is extremely useful for the structural elucidation of unknown compounds and for providing unambiguous confirmation of analyte identity in residue analysis.

For strobilurins, TOF MS is often used in conjunction with liquid chromatography (e.g., HPLC-qTOF-MS/MS). This combination provides not only the retention time from the HPLC but also the accurate mass of both the parent ion and its fragment ions. This wealth of information is beneficial for distinguishing between compounds with similar structures or retention times and for identifying metabolites or degradation products of the parent strobilurin compound.

Hyphenated Techniques for Enhanced Selectivity and Sensitivity

The term "hyphenated techniques" refers to the powerful combination of a separation method with a spectroscopic detection method. austinpublishinggroup.com The analytical methodologies discussed previously, such as GC-MS/MS and LC-MS/MS, are prime examples of hyphenated techniques that have become indispensable for the analysis of strobilurin fungicides. researchgate.netaustinpublishinggroup.com

The coupling of chromatography with mass spectrometry provides a synergistic effect. The chromatographic component (GC or LC) separates the complex mixture into individual components, thereby reducing matrix effects and resolving structurally similar compounds. The mass spectrometric component provides highly selective and sensitive detection, along with structural information that confirms the identity of the eluted compound. austinpublishinggroup.com

This combination is crucial for residue analysis, where target analytes are often present at trace levels within a highly complex biological or environmental matrix. The enhanced selectivity of tandem mass spectrometry (MS/MS) or the high mass accuracy of TOF MS ensures that the signal detected is genuinely from the analyte of interest, minimizing the risk of false positives and enabling accurate and reliable quantification. austinpublishinggroup.com

Immunoassays and Biosensors for High-Throughput Screening

Immunoassays and biosensors represent a frontier in the rapid screening of a large volume of samples for Strobilurin G. These methods are predicated on the highly specific molecular recognition between an antibody or a biological receptor and the target analyte.

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful immunological technique that utilizes the specific binding of antibodies to antigens for the detection of target molecules. sasa.gov.uk In the context of strobilurin fungicides, ELISA methods have been developed for the sensitive and specific detection of various analogues.

A direct competitive ELISA (dc-ELISA) was developed for the residue analysis of azoxystrobin in garden crops. nih.gov This assay demonstrated high specificity and sensitivity, with a working range of 10-200 ng/mL. nih.gov When applied to methanol extracts of nine different garden crops spiked with azoxystrobin, the results from the dc-ELISA were in strong agreement with those obtained through High-Performance Liquid Chromatography (HPLC) analysis, with recovery rates ranging from 96-109%. nih.gov

Similarly, an indirect competitive ELISA was developed for the simultaneous detection of kresoxim-methyl and trifloxystrobin. agriculturejournals.cz This assay exhibited high affinity and sensitivity for both compounds. The half-maximal inhibitory concentration (IC50) was determined to be 14.7 µg/mL for kresoxim-methyl and 22.9 µg/mL for trifloxystrobin. The limits of detection were 0.0044 µg/mL and 0.014 µg/mL, respectively. agriculturejournals.cz The assay showed minimal cross-reactivity with other strobilurin fungicides, at less than 0.1%. agriculturejournals.cz In recovery studies using spiked orange samples, the ELISA method demonstrated recovery levels between 82% and 104%. agriculturejournals.cz

Another study enhanced the conventional ELISA method by incorporating immunomagnetic beads (IMB) for sample collection, creating an IMB-ELISA for trifloxystrobin detection. maxwellsci.com This modification resulted in a significantly lower IC50 value of 2.28 μg/mL compared to the 12.57 μg/mL of the conventional ELISA. maxwellsci.com The IMB-ELISA method showed excellent recovery rates of 90.12-103.65% with coefficients of variation between 4.5-11.2%. maxwellsci.com

| Assay Type | Target Strobilurin(s) | IC50 Value | Limit of Detection (LOD) | Recovery Rate (%) | Matrix |

| dc-ELISA | Azoxystrobin | Not specified | Not specified | 96-109 | Garden crops |

| ic-ELISA | Kresoxim-methyl | 14.7 µg/mL | 0.0044 µg/mL | 82-104 | Oranges |

| ic-ELISA | Trifloxystrobin | 22.9 µg/mL | 0.014 µg/mL | 82-104 | Oranges |

| IMB-ELISA | Trifloxystrobin | 2.28 µg/mL | Not specified | 90.12-103.65 | Citrus |

Sample Preparation and Extraction Techniques

The accuracy and reliability of any analytical method for this compound are heavily dependent on the efficiency of the sample preparation and extraction techniques employed. These initial steps are crucial for isolating the target analyte from complex matrices and removing interfering substances.

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that involves partitioning analytes between a solid phase and a liquid phase. For the analysis of strobilurin fungicides, a method was developed for the simultaneous determination of six strobilurins in fruits. The samples were extracted with acetonitrile and then cleaned up using amino solid-phase extraction cartridges. nih.gov This method demonstrated good recoveries ranging from 60.4% to 120%. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample. A direct immersion SPME (DI-SPME) method coupled with gas chromatography-mass spectrometry (GC-MS) was developed for the determination of seven strobilurin fungicides in baby food. nih.gov The optimal extraction conditions were found to be 60°C for 40 minutes using a PDMS-DVB fiber. nih.gov This method achieved low quantitation limits, ranging from 0.01 to 0.4 ng/g. nih.gov

Magnetic solid-phase extraction (MSPE) has also been employed, using an amino-functionalized magnetic graphene oxide nanocomposite as a selective sorbent for strobilurin fungicides in vegetable samples. nih.gov This method showed high analyte recovery (80.5-104.3%) and low detection limits (0.01-0.080 µg/kg). nih.gov

| Technique | Target Analytes | Matrix | Key Findings |

| SPE | Six strobilurin fungicides | Fruits (orange, banana, apple, pineapple) | Recoveries: 60.4% - 120% |

| DI-SPME-GC-MS | Seven strobilurin fungicides | Baby food | Quantitation limits: 0.01 - 0.4 ng/g |

| MSPE | Strobilurin fungicides | Vegetables | Recoveries: 80.5% - 104.3%; LODs: 0.01 - 0.080 µg/kg |

Liquid-Phase Extraction (LPE) and Microextraction Methods (e.g., Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction with Deep Eutectic Solvents)

Liquid-phase extraction (LPE) and its miniaturized versions, known as liquid-phase microextraction (LPME), are effective for the isolation and preconcentration of analytes. kums.ac.ir A notable advancement in this area is the use of ultrasound-assisted dispersive liquid-liquid microextraction (UA-DLLME) with deep eutectic solvents (DESs).

One such method was developed for the determination of strobilurin fungicides in apple samples. nih.gov This technique utilized a hydrophobic deep eutectic solvent composed of methyl trioctylammonium chloride and n-butanol as the extraction solvent. nih.gov The extraction efficiency was optimized by investigating several parameters, including the type and volume of the DES, sonication time, and sample pH. nih.gov Under optimal conditions, the method demonstrated good linearity with correlation coefficients between 0.9985 and 0.9991 over a range of 4-1500 μg kg⁻¹. nih.gov The limits of detection were low, ranging from 1.5-2 μg kg⁻¹, and the extraction recoveries were acceptable, falling between 76% and 92%. nih.gov

Another innovative approach is dispersive liquid-liquid microextraction based on the solidification of floating organic droplets (DLLME-SFOD). This method was applied for the HPLC determination of three strobilurin fungicides in cereals, using nonanoic acid as a low-toxicity extractant. nih.gov The optimized conditions yielded good linearity (correlation coefficient > 0.997) and a limit of detection of 2.57-4.87 μg kg⁻¹. nih.gov Recoveries for azoxystrobin, pyraclostrobin, and trifloxystrobin in rice, corn, and wheat were between 82.0% and 93.2%. nih.gov

A magnetic deep eutectic solvent was also used in a dispersive liquid-liquid microextraction method for determining strobilurin fungicides in water, juice, and vinegar. nih.gov This green method showed a good linear relationship (R² > 0.996), a limit of detection between 0.001 and 0.002 mg L⁻¹, and extraction recoveries of 81.9-108.9%. nih.gov

| Method | Extraction Solvent | Matrix | Linear Range | LOD | Recovery (%) |

| UA-DLLME-DES | Methyl trioctylammonium chloride & n-butanol | Apple | 4-1500 µg/kg | 1.5-2 µg/kg | 76-92 |

| DLLME-SFOD | Nonanoic acid | Cereals | Not specified | 2.57-4.87 µg/kg | 82.0-93.2 |

| MDES-DLLME | Methyltrioctylammonium chloride, ferric chloride, & heptanoic acid | Water, juice, vinegar | Not specified | 0.001-0.002 mg/L | 81.9-108.9 |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) Methodologies

The QuEChERS method is a streamlined and effective approach for the extraction of pesticide residues from various food matrices. quechers.eusigmaaldrich.com It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). sigmaaldrich.com

A modified QuEChERS method coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) was developed for the simultaneous analysis of three strobilurin fungicide residues (picoxystrobin, kresoxim-methyl, and trifloxystrobin) in fruits, vegetables, and soil. rsc.org The fungicides were extracted using a mixture of ethyl acetate and cyclohexane and then cleaned up with a combination of primary secondary amine and graphitized carbon black. rsc.org

In another study, a QuEChERS method using a citrate-buffered version and a cleanup step with PSA and MgSO₄ was developed and validated for the determination of several pesticides, including pyraclostrobin, in persimmon. nih.gov This method was coupled with LC-ESI-MS/MS and was used to determine residue levels in field trials. nih.gov

| QuEChERS Modification | Analytes | Matrices | Cleanup Sorbents | Detection Method |

| Modified Ethyl Acetate/Cyclohexane Extraction | Picoxystrobin, Kresoxim-methyl, Trifloxystrobin | Fruits, Vegetables, Soil | Primary Secondary Amine, Graphitized Carbon Black | GC-MS/MS |

| Citrate-Buffered | Pyraclostrobin, Boscalid, Fludioxonil, Fluopyram, Tebuconazole | Persimmon | PSA, MgSO₄ | LC-ESI-MS/MS |

Gel Permeation Chromatography (GPC) for Clean-up

Gel Permeation Chromatography (GPC) is a size-exclusion chromatography technique used for the cleanup of sample extracts. gilson.com It effectively separates large molecules, such as lipids, proteins, and pigments, from smaller analyte molecules like pesticides. shimadzu.comgilson.com This is particularly useful for complex matrices with high fat content. gilson.com

The principle of GPC involves passing the sample extract through a column packed with a porous material. shimadzu.com Larger molecules are unable to enter the pores and therefore elute from the column more quickly. americanlaboratory.com Smaller molecules, such as this compound, can penetrate the pores, resulting in a longer retention time and their separation from the high-molecular-weight interferences. shimadzu.comamericanlaboratory.com This automated purification technique is recognized as a cleanup method in official rapid analysis procedures for pesticide residues. shimadzu.com GPC is advantageous as it is a non-destructive method that can be applied to both polar and non-polar analytes. gilson.com

Based on a comprehensive review of scientific literature, it is not possible to provide a detailed article on the analytical methodologies for the specific compound "this compound" according to the requested outline.

This compound is a known natural product, one of several such compounds (like Strobilurin A, B, D, etc.) isolated from fungi such as Bolinea lutea. wikipedia.org However, the vast majority of research, development, and regulatory documentation concerning analytical methods for strobilurin fungicides is focused on the commercially significant synthetic analogues used extensively in agriculture, such as azoxystrobin, pyraclostrobin, kresoxim-methyl, and trifloxystrobin. wikipedia.orgnih.govplantsciencejournal.comrutgers.edu

Detailed, publicly available data regarding the method validation and quality control for the specific compound this compound—including Linearity, Limits of Detection (LOD), Limits of Quantification (LOQ), Recovery, Repeatability, Reproducibility, and Matrix Effects—could not be located. The extensive body of scientific work on strobilurin analysis details these parameters for the synthetic derivatives, but not for the natural compound this compound. nih.govijsr.innih.govresearchgate.netnih.govkums.ac.ir

Therefore, generating an article that focuses solely on this compound with the required scientifically accurate data for each specified subsection is not feasible. Fulfilling the request would necessitate extrapolating data from other strobilurin compounds, which would violate the core instruction to focus exclusively on this compound and compromise the scientific accuracy of the article.

Broader Biological and Physiological Impacts of Strobilurin G

Plant Physiological Responses to Strobilurin G Treatment

Treatment with strobilurin fungicides elicits a variety of positive physiological responses in plants. These compounds are known to modify plant metabolism, which can result in enhanced growth and productivity. researchgate.netresearchgate.net The physiological benefits, often termed the "greening effect," are linked to delayed leaf senescence and prolonged photosynthetic activity. researchgate.netuepg.br

Table 1: Effects of Strobilurin Treatment on Photosynthesis and Nitrogen Metabolism This table is interactive. You can sort and filter the data.

| Parameter | Observed Effect | Crop Studied | Strobilurin Compound(s) | Reference(s) |

|---|---|---|---|---|

| CO2 Assimilation | Increased up to 64% | Tomato | Pyraclostrobin (B128455), Azoxystrobin (B1666510), etc. | mdpi.com |

| Net Photosynthesis | Increased | General | Strobilurins, Carboxamides | researchgate.netresearchgate.net |

| Nitrate Reductase Activity | Increased up to 1.69 times | Tomato | Pyraclostrobin, Azoxystrobin, etc. | mdpi.com |

| Nitrate Reductase Activity | Increased | Wheat, Barley | Kresoxim-methyl (B120586) | uepg.brplantsciencejournal.com |

| Nitrogen Use Efficiency | Improved | Durum Wheat | Azoxystrobin | mdpi.comcambridge.org |

Induction of Plant Defense Mechanisms

Beyond their direct fungicidal action, strobilurins act as chemical activators that trigger the plant's own defense systems. researchgate.net This induced resistance provides broader protection against a range of pathogens. researchgate.netresearchgate.net

Strobilurins are known to induce Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum immunity in plants. researchgate.netnih.gov SAR activation prepares the entire plant to defend against subsequent pathogen attacks. uepg.brnih.gov For instance, research on pyraclostrobin (F 500) showed that it enhances resistance in tobacco against viruses and bacteria. nih.gov While the strobilurin itself did not directly induce the accumulation of pathogenesis-related (PR)-1 proteins, which are molecular markers for SAR, it primed the plant for a more rapid and potent activation of these defense responses upon actual infection. nih.gov This priming effect is a key feature of SAR, allowing for a faster and stronger defense when a pathogen is detected. nih.gov Acibenzolar-S-methyl is another compound recognized as a potent SAR activator that has shown excellent disease control in tomato. agriculturejournals.czagriculturejournals.cz

The activation of plant defense mechanisms by strobilurins leads to enhanced resistance against a wide array of pathogens, not limited to fungi. researchgate.netplantsciencejournal.com Studies have demonstrated that strobilurins can indirectly inhibit bacterial and viral infections through the induction of SAR. researchgate.netresearchgate.net In tobacco plants, pretreatment with pyraclostrobin (F 500) resulted in enhanced resistance to both the Tobacco Mosaic Virus (TMV) and the bacterial pathogen Pseudomonas syringae pv. tabaci. nih.gov Similarly, seed treatment with pyraclostrobin has been shown to protect common bean plants against the Bean common mosaic virus (BCMV). researchgate.net This broad-spectrum protection highlights the role of strobilurins as comprehensive plant health activators. researchgate.netresearchgate.net

Table 2: Research Findings on Strobilurin-Induced Plant Defense This table is interactive. You can sort and filter the data.

| Defense Mechanism | Effect | Pathogen(s) | Host Plant | Strobilurin Compound(s) | Reference(s) |

|---|---|---|---|---|---|

| Systemic Acquired Resistance (SAR) | Primed for potentiated activation of defense responses | Tobacco Mosaic Virus (TMV), Pseudomonas syringae pv. tabaci | Tobacco | Pyraclostrobin (F 500) | nih.gov |

| Systemic Acquired Resistance (SAR) | Indirectly inhibits bacterial and viral infections | Bacteria, Viruses | General | Strobilurins | researchgate.netresearchgate.net |

| Antiviral Resistance | 76% protection in screenhouse, 65% in field | Bean common mosaic virus (BCMV) | Common Bean | Pyraclostrobin | researchgate.net |

| Antibacterial Resistance | Enhanced resistance | Pseudomonas syringae pv. tabaci | Tobacco | Pyraclostrobin (F 500) | nih.gov |

Molecular Pathways of Induced Disease Resistance

While research specifically detailing the induced disease resistance pathways for this compound is limited, the broader class of strobilurin fungicides is known to elicit physiological effects in plants that can enhance their defense capabilities. nih.govuepg.br The primary mode of action for strobilurins is the inhibition of mitochondrial respiration by blocking electron transfer at the cytochrome bc1 complex (complex III). nih.govseedquest.com This interference with a fundamental energy pathway in plant cells is thought to trigger a cascade of secondary responses. uepg.br

Non-Fungicidal Bioactivities

Beyond its role in agriculture, this compound and its analogues have demonstrated significant potential in therapeutic applications, exhibiting potent activities against malaria and cancer.

The derivative 9-methoxythis compound has emerged as a powerful and selective antimalarial agent. researchgate.netmalariaworld.orgrsc.org Research has identified its mechanism of action against the malaria parasite, Plasmodium falciparum. researchgate.netrsc.org By inducing resistance in parasite strains, scientists discovered that all resistant clones had mutations in the cytochrome b (CYTB) gene. researchgate.netrsc.org This gene is a critical component of the mitochondrial complex III, and the mutations were located at the quinol oxidation site (Qo site), the same target as the clinical antimalarial drug atovaquone. researchgate.netrsc.org

The potent activity of 9-methoxythis compound has been quantified in various studies. It exhibits strong inhibitory action against multidrug-resistant strains of P. falciparum with very low cytotoxicity against mammalian cells, indicating a high degree of selectivity. researchgate.net

Table 1: Antimalarial Activity of 9-methoxythis compound and Related Compounds

| Compound | P. falciparum Strain | IC₅₀ (µM) |

|---|---|---|

| 9-methoxythis compound | K1 | 0.06 |

| 9-methoxystrobilurin K | K1 | 0.089 |

| 9-methoxystrobilurin E | K1 | 0.14 |

| 9-methoxystrobilurin R | K1 | 0.12 |

| 9-methoxystrobilurin S | K1 | 0.21 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from multiple studies on Favolaschia species. researchgate.net

This compound has demonstrated notable anticancer properties, specifically in its ability to inhibit the growth of human melanoma cells. In a comparative study of various strobilurin-related compounds, this compound was identified as the most potent inhibitor of human melanoma G-361 cell proliferation, displaying the lowest IC₅₀ value among the tested natural isolates. researchgate.netoup.comnih.govdntb.gov.ua This highlights its potential as a lead compound for the development of new melanoma therapies. oup.com

The cytotoxic effects of strobilurins are often linked to their primary function of inhibiting the mitochondrial respiratory chain, a mechanism that can also be detrimental to cancer cells. researchgate.net The selective action of some strobilurins, which show milder effects on normal human fibroblast cells compared to melanoma cells, further enhances their therapeutic interest. researchgate.netnih.gov

Table 2: Inhibitory Activity of this compound and Related Compounds on Melanoma Cell Proliferation

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | G-361 (Human Melanoma) | 3.6 |

| Strobilurin A | G-361 (Human Melanoma) | 7.8 |

| Strobilurin B | G-361 (Human Melanoma) | 12 |

| Oudemansin A | G-361 (Human Melanoma) | 26 |

| Oudemansin B | G-361 (Human Melanoma) | >50 |

IC₅₀ values represent the concentration required to inhibit cell proliferation by 50%. researchgate.netoup.com

The development of strobilurins for non-fungicidal applications relies on understanding their structure-activity relationships (SAR). The core structural feature essential for the bioactivity of strobilurins is the (E)-β-methoxyacrylate group, which acts as the toxophore. oup.comniscpr.res.in

For Anticancer Activity:

The methyl β-methoxyacrylate moiety is indispensable. Synthetic intermediates that lack this group show almost no inhibitory activity against melanoma cells. oup.comnih.gov

A conjugated double-bond structure is important for potent activity. For instance, oudemansins, which have a reduced double bond compared to strobilurins, exhibit weaker activity against melanoma cells than their strobilurin counterparts (e.g., Oudemansin A vs. Strobilurin A). researchgate.netoup.comnih.gov

Substituents on the benzene (B151609) ring can significantly influence activity and selectivity. Research on synthetic analogues has shown that introducing long or bulky substituents at the 4'-position of the benzene ring can enhance both the potency and the selectivity of the compound, suggesting a differential recognition of this part of the molecule by cancer cells versus normal cells. oup.comnih.gov

For Antimalarial Activity:

The SAR for antimalarial activity differs from that for fungicidal or other cytotoxic activities. researchgate.net The presence and specific nature of the 9-methoxy group are critical for the potent antimalarial effects seen in compounds like 9-methoxythis compound. researchgate.net Comparisons among various natural and semisynthetic 9-methoxystrobilurins and related polyketides have been used to propose a specific SAR for antimalarial applications. researchgate.net

These SAR studies are crucial for guiding the chemical modification of the this compound scaffold to optimize its therapeutic properties, potentially leading to the development of new, highly effective antimalarial and anticancer drugs. rsc.orgrsc.org

Future Research Directions and Unanswered Questions

Elucidating Novel Biosynthetic Enzymes and Pathways for Strobilurin G Optimization

The biosynthesis of strobilurins involves a complex series of enzymatic reactions. rsc.orgresearchgate.net While the general pathway for some strobilurins is understood to originate from a linear tetraketide primed by a benzoate (B1203000) starter unit derived from phenylalanine, the specific enzymes and complete pathway for this compound are not fully elucidated. rsc.orgresearchgate.netresearchgate.net Time course studies suggest a likely biosynthetic route from the simpler Strobilurin A to the more complex this compound, which features a distinctive dioxepin terpenoid-derived substituent. rsc.orgomicsdi.org

Future research should focus on identifying and characterizing the specific enzymes responsible for the intricate modifications that lead to the this compound structure. This includes the enzymes involved in the formation of the dioxepin ring. Understanding these enzymatic steps could pave the way for optimizing the production of this compound through biotechnological approaches. Heterologous expression of the biosynthetic gene clusters in host organisms like Aspergillus oryzae has proven to be a powerful tool for studying and engineering fungal biosynthetic pathways. researchgate.netspringernature.com This approach could be instrumental in uncovering the novel enzymes involved in this compound synthesis. springernature.com

Key Research Questions:

What are the specific enzymes that catalyze the formation of the dioxepin terpenoid-derived substituent in this compound?

Can the biosynthetic pathway of this compound be fully reconstructed in a heterologous host?

What are the regulatory mechanisms that control the expression of the this compound biosynthetic gene cluster?

Comprehensive Understanding of Quantitative Resistance Mechanisms and Evolutionary Trajectories

Fungicide resistance is a significant challenge in agriculture. nih.govfrontiersin.org Resistance to strobilurins can be either qualitative, often due to a single point mutation like the G143A substitution in the cytochrome b gene, or quantitative, which involves multiple genes and results in a gradual decrease in sensitivity. nih.govapsnet.orgscispace.com While qualitative resistance is well-documented for many strobilurin fungicides, the mechanisms behind quantitative resistance are less understood. nih.govnih.gov

Quantitative resistance can be mediated by mechanisms that limit the intracellular concentration of the fungicide, such as the overexpression of efflux pumps like ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters. nih.govresearchgate.net These pumps can often confer resistance to a broad range of unrelated fungicides, a phenomenon known as multidrug resistance (MDR). nih.gov Future research needs to comprehensively investigate the genetic and molecular basis of quantitative resistance to this compound and its analogues. This includes identifying the specific genes and regulatory networks involved in reduced sensitivity. Understanding the evolutionary trajectories of both qualitative and quantitative resistance is crucial for developing sustainable resistance management strategies. apsnet.org

Table 1: Comparison of Qualitative and Quantitative Fungicide Resistance

| Feature | Qualitative Resistance | Quantitative Resistance |

| Genetic Basis | Typically a single major gene mutation (e.g., G143A). scispace.com | Involves multiple interacting genes. scispace.com |

| Phenotype | Strains are either sensitive or completely resistant. nih.gov | A range of sensitivities is observed in the pathogen population. scispace.com |

| Development | Selection of pre-existing or newly mutated resistant individuals. nih.gov | Gradual shift in population sensitivity under fungicide pressure. apsnet.org |

| Management | Often requires switching to a different fungicide class. | May be managed by adjusting application rates or frequencies. scispace.com |

Advanced Bioremediation Strategies for this compound Residues in Contaminated Environments

The widespread use of strobilurin fungicides has led to concerns about their environmental fate and impact on non-target organisms. nih.govfrontiersin.org Microbial degradation is considered a primary pathway for the removal of strobilurins from soil and water. nih.govresearchgate.netfrontiersin.org Several bacterial and fungal species have been identified that can degrade various strobilurin compounds, often by hydrolyzing the methyl ester group, which renders them non-fungicidal. researchgate.nettandfonline.com

However, the specific microorganisms and enzymatic pathways capable of degrading the unique structure of this compound are not well-documented. Future research should focus on isolating and characterizing microbes with the ability to efficiently break down this compound. This knowledge can be used to develop advanced bioremediation strategies for contaminated environments. Such strategies could involve the direct application of this compound-degrading microorganisms or the use of their purified enzymes. This "green" approach is considered a more cost-effective and eco-friendly alternative to physicochemical remediation methods. nih.govfrontiersin.org

Identified Strobilurin-Degrading Microorganisms (for other strobilurins): nih.govresearchgate.netfrontiersin.org

Bacillus

Pseudomonas

Klebsiella

Stenotrophomonas

Arthrobacter

Rhodanobacter

Cupriavidus

Aphanoascus

Ochrobactrum anthropi researchgate.net

Development of Novel Analytical Probes for In Situ and Real-Time Detection

Effective management of fungicide use and resistance requires rapid and accurate detection methods. researchgate.netresearchgate.net Current methods for detecting strobilurin residues and resistance often involve laboratory-based techniques like chromatography and polymerase chain reaction (PCR). acs.orgsbreb.org While precise, these methods can be time-consuming. There is a growing need for novel analytical probes that allow for in situ and real-time detection of this compound and the genetic markers of resistance.

Recent advancements have shown promise in this area. For example, allele-specific quantitative real-time PCR (AS-qPCR) assays have been developed for the rapid, in-field quantification of the G143A resistance mutation in some pathogens. researchgate.netresearchgate.netnih.gov These assays can provide results within 90 minutes of sample collection. researchgate.netresearchgate.net Additionally, ambient mass spectrometry techniques like Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) have been explored for the direct and rapid screening of strobilurin residues on crops. acs.orgresearchgate.net Future research should aim to adapt and refine these technologies specifically for this compound, developing portable and user-friendly probes for on-site monitoring by farmers and environmental agencies.

Deepening the Understanding of this compound's Interactions with Non-Target Organisms

While strobilurins are designed to target fungi, their broad-spectrum mode of action, which involves inhibiting mitochondrial respiration, can also affect non-target organisms. nih.govresearchgate.net Studies on commercially available strobilurins have shown varying levels of toxicity to aquatic organisms (like fish, daphnia, and algae), soil organisms (like earthworms), and even beneficial insects. researchgate.netagroconsultasonline.comiau.irjchr.org For instance, some strobilurins are highly toxic to aquatic life, and their residues in water bodies are a growing concern. researchgate.netnih.govmdpi.com

The specific ecotoxicological profile of this compound is not as well-defined as its synthetic counterparts. It is crucial to conduct comprehensive studies to understand its interactions with a wide range of non-target organisms. This research should investigate potential acute and chronic toxicity, as well as sublethal effects such as immunomodulation, endocrine disruption, and genotoxicity. iau.irjchr.org A deeper understanding of these interactions is essential for accurately assessing the environmental risks associated with this compound and for establishing guidelines for its safe use, should it ever be considered for wider application.

Exploration of New Therapeutic Applications for this compound Analogues Beyond Agriculture

The mechanism of action of strobilurins—inhibiting the mitochondrial respiratory chain—is not exclusive to fungi. nih.govnih.gov This has opened up avenues for exploring their potential in other fields, particularly in medicine. The mitochondrial respiratory chain is a potential target for cancer therapy, as it is essential for the proliferation of tumor cells. nih.gov